molecular formula C16H17ClN2O3S B2793808 2-chloro-N-[1-(4-methanesulfonylphenyl)ethyl]-N-methylpyridine-4-carboxamide CAS No. 1210610-98-2

2-chloro-N-[1-(4-methanesulfonylphenyl)ethyl]-N-methylpyridine-4-carboxamide

Cat. No.: B2793808
CAS No.: 1210610-98-2
M. Wt: 352.83
InChI Key: YJHASRPJJLHUMD-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(4-methanesulfonylphenyl)ethyl]-N-methylpyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a carboxamide group, and a methanesulfonylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(4-methanesulfonylphenyl)ethyl]-N-methylpyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Nucleophilic Substitution: Introduction of the chloro group via nucleophilic substitution reactions.

    Amidation: Formation of the carboxamide group through amidation reactions.

    Sulfonylation: Addition of the methanesulfonyl group using sulfonyl chloride reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-methanesulfonylphenyl)ethyl]-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-chloro-N-[1-(4-methanesulfonylphenyl)ethyl]-N-methylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-methanesulfonylphenyl)ethyl]-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[1-(4-methanesulfonylphenyl)ethyl]-4-methylaniline
  • 2-chloro-N-[1-(4-methanesulfonylphenyl)ethyl]aniline

Uniqueness

2-chloro-N-[1-(4-methanesulfonylphenyl)ethyl]-N-methylpyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-methyl-N-[1-(4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-11(12-4-6-14(7-5-12)23(3,21)22)19(2)16(20)13-8-9-18-15(17)10-13/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHASRPJJLHUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)N(C)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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